molecular formula C12H15FO2 B1340621 6-(4-Fluorophenyl)hexanoic acid CAS No. 89326-72-7

6-(4-Fluorophenyl)hexanoic acid

Cat. No. B1340621
CAS RN: 89326-72-7
M. Wt: 210.24 g/mol
InChI Key: CDSLZCNLWIKHJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds can be complex due to the reactivity of fluorine. While the papers do not specifically address the synthesis of 6-(4-Fluorophenyl)hexanoic acid, they do mention the synthesis of other fluorinated compounds. For example, the asymmetric synthesis of a chiral acid with a fluorinated phenyl group was achieved using a Rh-JOSIPHOS catalyzed hydrogenation, which could be a relevant method for synthesizing similar compounds . Additionally, the synthesis of a fluorescent probe attached to an amino function derivative of levulinic acid suggests the potential for creating functionalized fluorinated compounds .

Molecular Structure Analysis

The molecular structure of fluorinated compounds can significantly influence their properties. For instance, the conformational analysis of 6-fluorosalicylic acid shows that the presence of a fluorine atom can affect the conformational equilibrium compared to its non-fluorinated counterpart . This implies that the molecular structure of 6-(4-Fluorophenyl)hexanoic acid would also be influenced by the presence of the fluorine atom, potentially affecting its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Fluorinated compounds can exhibit unique reactivity patterns. The papers provided discuss various reactions involving fluorinated compounds, such as the interaction of a fluorinated molecular probe with ZnO nanoparticles , and the selective sensing of picric acid by fluorescent aggregates of a fluorinated quinoxaline derivative . These studies suggest that 6-(4-Fluorophenyl)hexanoic acid could also participate in specific chemical reactions, potentially leading to applications in sensing or material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated analogs. For example, the comparative analysis of the toxicological databases for 6:2 fluorotelomer alcohol and perfluorohexanoic acid shows that fluorination can significantly alter toxicity . The stability and fluorescence properties of other fluorinated compounds, such as 6-methoxy-4-quinolone, indicate that fluorinated compounds can be designed for stability and specific optical properties . These insights suggest that 6-(4-Fluorophenyl)hexanoic acid could have unique physical and chemical properties that could be explored for various applications.

Scientific Research Applications

1. Plant Disease Resistance

A study by (Llorens et al., 2016) explored the use of hexanoic acid (Hx) in plant disease resistance. The study found that application of Hx in citrus led to resistance against pathogens like Alternaria alternata, largely by altering the plant's metabolic profile and influencing pathways like the mevalonic and linolenic pathways. This indicates Hx's potential role in enhancing plant disease resistance.

2. Anticancer Research

Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives were synthesized for potential use in anticancer research, as detailed by (Bhatt et al., 2015). These derivatives, including compounds related to 6-(4-Fluorophenyl)hexanoic acid, exhibited significant anticancer activity, suggesting their potential as novel cancer therapeutics.

3. Corrosion Inhibition

Schiff's bases derived from lysine and aromatic aldehydes, including 6-(4-Fluorophenyl)hexanoic acid, have been investigated as corrosion inhibitors. (Gupta et al., 2016) found that these compounds are effective in inhibiting corrosion of mild steel in acidic environments. This points to the potential industrial application of these compounds in protecting metals from corrosion.

4. Acid Recovery and Membrane Technology

Research by (Irfan et al., 2018) on novel anion exchange membranes involved 6-(dimethylamino) hexanoic acid. These membranes demonstrated good acid permeability and selectivity, suggesting their applicability in acid recovery and filtration processes.

5. Intermediate in Drug Synthesis

(Zhang et al., 2019) discussed the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate in producing anticancer drugs. This underscores the role of 6-(4-Fluorophenyl)hexanoic acid derivatives in pharmaceutical manufacturing.

Safety And Hazards

While specific safety data for “6-(4-Fluorophenyl)hexanoic acid” is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding inhalation, contact with skin or eyes, and ensuring adequate ventilation .

properties

IUPAC Name

6-(4-fluorophenyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c13-11-8-6-10(7-9-11)4-2-1-3-5-12(14)15/h6-9H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSLZCNLWIKHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563466
Record name 6-(4-Fluorophenyl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluorophenyl)hexanoic acid

CAS RN

89326-72-7
Record name 6-(4-Fluorophenyl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ASC Wan, TL Ngiam, SL Leung, ML Go, PWS Heng… - Steroids, 1983 - Elsevier
The synthesis of esters of norethisterone (17α-ethynyl-17β-hydroxy-estr-4-en-3-one) with acids containing a benzene ring is described, two methods of esterification being compared in …
B çaliŞkan Ergün, MT Nuñe, L Labeaga… - …, 2010 - thieme-connect.com
A set of 25 derivatives of 3-[1-(6-substi-tuted-pyridazin-3-yl)-5-(4-substituted-phenyl)-1H-pyrazol-3-yl]propanoic acid has been synthesized and evaluated for their in vitro …

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